HKOCl-3
Overview
Description
HKOCl-3 is a fluorescent probe specifically designed for the detection of hypochlorous acid (HOCl). Hypochlorous acid is a reactive oxygen species that plays a crucial role in various biological processes, including development, innate immunity, and the pathogenesis of several diseases. The compound this compound is known for its ultra-selectivity, ultra-sensitivity, and rapid response in detecting hypochlorous acid, making it a valuable tool in scientific research .
Preparation Methods
The synthesis of HKOCl-3 involves a selective oxidative O-dearylation reaction of 2,6-dichlorophenol towards hypochlorous acid. The reaction conditions typically include the use of acetic acid and hydrobromic acid under reflux for 12 hours in an argon atmosphere. The reaction mixture is then cooled, diluted with ethyl acetate, and washed sequentially with hydrochloric acid, water, and brine
Chemical Reactions Analysis
HKOCl-3 primarily undergoes oxidative reactions with hypochlorous acid. The probe reacts with hypochlorous acid to produce fluorescent products such as fluorescein and its mono- or di-chlorinated derivatives. The reaction is highly selective for hypochlorous acid over other reactive oxygen species, making it an effective tool for detecting hypochlorous acid in complex biological environments .
Scientific Research Applications
HKOCl-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used for live-cell and in vivo imaging to detect endogenous hypochlorous acid production. The probe has been successfully applied in flow cytometry and 96-well microplate assays for quantitative detection of hypochlorous acid. Its applications extend to studying the roles of hypochlorous acid in various biological processes, including development, inflammation, autoimmunity, cancer, and neurodegeneration .
Mechanism of Action
The mechanism of action of HKOCl-3 involves a selective oxidative O-dearylation reaction with hypochlorous acid. This reaction leads to the formation of fluorescent products, which can be detected using various imaging techniques. The probe’s ultra-selectivity and ultra-sensitivity are attributed to its ability to react specifically with hypochlorous acid, producing a rapid turn-on fluorescent response .
Comparison with Similar Compounds
HKOCl-3 is unique in its ultra-selectivity and ultra-sensitivity for hypochlorous acid detection. Similar compounds include other fluorescent probes designed for reactive oxygen species detection, such as fluorescein-based probes and dichlorofluorescein. this compound stands out due to its higher selectivity and sensitivity towards hypochlorous acid, making it a superior choice for specific applications in biological research .
Properties
IUPAC Name |
3'-(3,5-dichloro-4-hydroxyphenoxy)-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14Cl2O6/c27-20-10-15(11-21(28)24(20)30)32-14-6-8-19-23(12-14)33-22-9-13(29)5-7-18(22)26(19)17-4-2-1-3-16(17)25(31)34-26/h1-12,29-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWYBZBGVRLHND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC(=C(C(=C6)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14Cl2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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